molecular formula C6H14ClNO B13649254 2-(Aminomethyl)cyclopentanol hydrochloride

2-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B13649254
M. Wt: 151.63 g/mol
InChI Key: MYFZRXXEKVDQFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, where an aminomethyl group is attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride typically involves the reaction of cyclopentanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Catalysts: Acidic catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include water or alcohols.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity cyclopentanol, formaldehyde, and ammonia.

    Reaction Control: Automated systems to monitor and control reaction parameters.

    Purification: Techniques such as crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclopentanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

2-(Aminomethyl)cyclopentanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(aminomethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H

InChI Key

MYFZRXXEKVDQFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CN.Cl

Origin of Product

United States

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